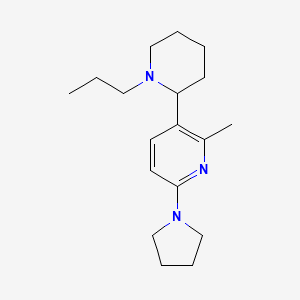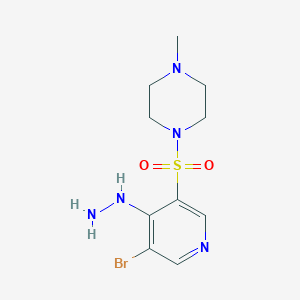
1-((5-Bromo-4-hydrazinylpyridin-3-yl)sulfonyl)-4-methylpiperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-((5-Bromo-4-hydrazinylpyridin-3-yl)sulfonyl)-4-methylpiperazine is a complex organic compound that features a brominated pyridine ring, a sulfonyl group, and a piperazine ring. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-((5-Bromo-4-hydrazinylpyridin-3-yl)sulfonyl)-4-methylpiperazine typically involves multiple steps:
Hydrazinylation: The addition of a hydrazine group to the brominated pyridine.
Sulfonylation: The attachment of a sulfonyl group to the hydrazinylated pyridine.
Piperazine Ring Formation: The final step involves the formation of the piperazine ring with a methyl group.
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and automated synthesis techniques.
Analyse Des Réactions Chimiques
Types of Reactions
1-((5-Bromo-4-hydrazinylpyridin-3-yl)sulfonyl)-4-methylpiperazine can undergo various chemical reactions, including:
Oxidation: Conversion of the hydrazine group to other functional groups.
Reduction: Reduction of the sulfonyl group.
Substitution: Replacement of the bromine atom with other substituents.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a nitro or azo compound, while substitution could introduce various functional groups.
Applications De Recherche Scientifique
1-((5-Bromo-4-hydrazinylpyridin-3-yl)sulfonyl)-4-methylpiperazine may have applications in several fields:
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.
Medicine: Possible development as a pharmaceutical agent due to its structural features.
Industry: Use in the production of specialty chemicals or materials.
Mécanisme D'action
The mechanism of action for compounds like 1-((5-Bromo-4-hydrazinylpyridin-3-yl)sulfonyl)-4-methylpiperazine would depend on its specific biological target. It might interact with enzymes, receptors, or other proteins, affecting their function and leading to various biological effects. Detailed studies would be required to elucidate the exact pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-((5-Bromo-4-hydrazinylpyridin-3-yl)sulfonyl)-4-ethylpiperazine: Similar structure with an ethyl group instead of a methyl group.
1-((5-Chloro-4-hydrazinylpyridin-3-yl)sulfonyl)-4-methylpiperazine: Similar structure with a chlorine atom instead of a bromine atom.
Uniqueness
1-((5-Bromo-4-hydrazinylpyridin-3-yl)sulfonyl)-4-methylpiperazine is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to its analogs.
Propriétés
Formule moléculaire |
C10H16BrN5O2S |
|---|---|
Poids moléculaire |
350.24 g/mol |
Nom IUPAC |
[3-bromo-5-(4-methylpiperazin-1-yl)sulfonylpyridin-4-yl]hydrazine |
InChI |
InChI=1S/C10H16BrN5O2S/c1-15-2-4-16(5-3-15)19(17,18)9-7-13-6-8(11)10(9)14-12/h6-7H,2-5,12H2,1H3,(H,13,14) |
Clé InChI |
PYCGHCKMULLSHD-UHFFFAOYSA-N |
SMILES canonique |
CN1CCN(CC1)S(=O)(=O)C2=CN=CC(=C2NN)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



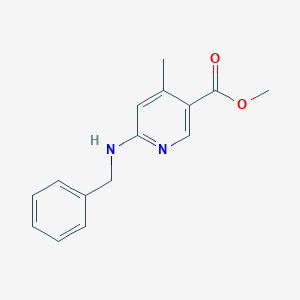


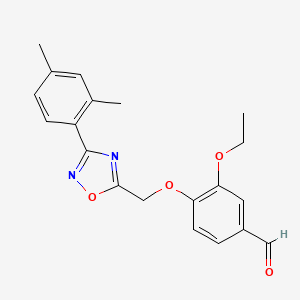

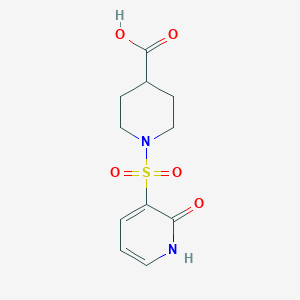
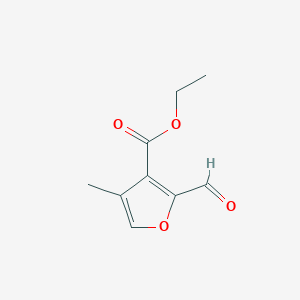

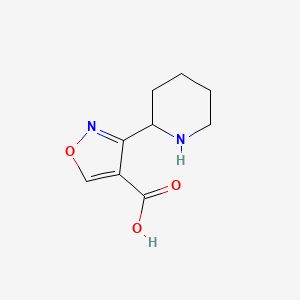
![6-(4-Ethoxy-3-nitrophenyl)-3-methylimidazo[2,1-b]thiazole-2-carboxylic acid](/img/structure/B11801167.png)
![1-(5-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)piperidine-4-carboxylic acid](/img/structure/B11801174.png)
